Benzene, 1-iodo-3,5-dinitro-2-phenoxy-
Benzene, 1-iodo-3,5-dinitro-2-phenoxy-
Brand Name:
Vulcanchem
CAS No.:
89563-22-4
VCID:
VC21306283
InChI:
InChI=1S/C12H7IN2O5/c13-10-6-8(14(16)17)7-11(15(18)19)12(10)20-9-4-2-1-3-5-9/h1-7H
SMILES:
C1=CC=C(C=C1)OC2=C(C=C(C=C2I)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula:
C12H7IN2O5
Molecular Weight:
386.1 g/mol
Benzene, 1-iodo-3,5-dinitro-2-phenoxy-
CAS No.: 89563-22-4
Cat. No.: VC21306283
Molecular Formula: C12H7IN2O5
Molecular Weight: 386.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89563-22-4 |
|---|---|
| Molecular Formula | C12H7IN2O5 |
| Molecular Weight | 386.1 g/mol |
| IUPAC Name | 1-iodo-3,5-dinitro-2-phenoxybenzene |
| Standard InChI | InChI=1S/C12H7IN2O5/c13-10-6-8(14(16)17)7-11(15(18)19)12(10)20-9-4-2-1-3-5-9/h1-7H |
| Standard InChI Key | VDTKZNVXBILUPJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2I)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2I)[N+](=O)[O-])[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator